6-Nitro-1H-indazol-3-ol as a Superior Synthetic Intermediate for 3-Chloro-6-nitro-1H-indazole
6-Nitro-1H-indazol-3-ol is a critical and efficient synthetic intermediate for producing 3-chloro-6-nitro-1H-indazole, a valuable building block for further derivatization. While the parent 6-nitroindazole lacks the 3-ol functionality necessary for direct chlorination, this compound is specifically converted to the 3-chloro derivative by treatment with an excess of a chlorinating agent [1]. This direct transformation demonstrates a key differentiation in its synthetic utility compared to other nitroindazole isomers that do not readily undergo this specific substitution.
| Evidence Dimension | Synthetic utility and chemical reactivity |
|---|---|
| Target Compound Data | Efficiently converted to 3-chloro-6-nitro-1H-indazole |
| Comparator Or Baseline | 6-Nitroindazole (lacks 3-ol group, cannot undergo this direct chlorination) |
| Quantified Difference | Qualitative difference in synthetic pathway; the 3-ol group enables a direct and specific functional group transformation. |
| Conditions | Reaction with an excess chlorinating agent |
Why This Matters
This specific reactivity enables a concise synthetic route to a valuable intermediate, which is a critical factor for procurement decisions in medicinal chemistry projects requiring efficient library synthesis.
- [1] Science of Synthesis. Thieme. 6-Nitro-1H-indazol-3-ol Conversion to 3-chloro-6-nitro-1H-indazole. View Source
